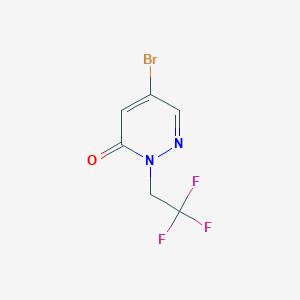

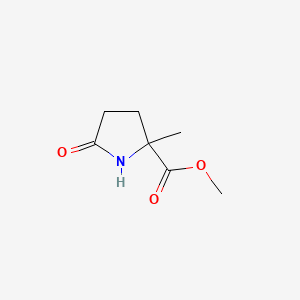

![molecular formula C14H10N2O B3012064 Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone CAS No. 210035-02-2](/img/structure/B3012064.png)

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.247. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optical Properties

- Synthesis of Derivatives and Optical Properties : Derivatives of imidazo[1,2-a]pyridine, such as 1,3-diarylated imidazo[1,5-a]pyridine, have been synthesized using a one-pot method. These compounds exhibit significant optical properties, including large Stokes' shifts and tunable quantum yields, making them suitable for applications in luminescent materials (Volpi et al., 2017).

Antimicrobial and Antimycobacterial Applications

- Antimicrobial and Antimycobacterial Activities : A series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones have been evaluated for their antimicrobial and antimycobacterial activities. Some compounds in this series demonstrated potency comparable to standard drugs like ciprofloxacin and ethambutol (Narasimhan et al., 2011).

Advanced Synthesis Techniques

- One-Pot Synthesis Techniques : Novel one-pot synthesis techniques have been developed for creating complex structures like naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones, demonstrating the versatility and efficiency of modern synthetic chemistry (Baig et al., 2017).

Pharmacological Applications

- Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. While not all compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties (Starrett et al., 1989).

Inhibitory Effects in Cancer Research

- Tubulin Polymerization Inhibitors in Cancer : Some imidazo[1,2-a]pyridine derivatives have been identified as tubulin polymerization inhibitors and evaluated for their antiproliferative activity against various human cancer cell lines. Specific compounds showed significant cytotoxicity, indicating potential application in cancer therapy (Mullagiri et al., 2018).

Enzyme Inhibition for Tuberculosis Treatment

- Mycobacterium tuberculosis Glutamine Synthetase Inhibitors : 3-Amino-imidazo[1,2-a]pyridines have emerged as a novel class of drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase, representing a significant advancement in tuberculosis treatment (Odell et al., 2009).

Structural Analysis and Drug Development

- Crystal Structure Analysis : Studies involving crystal structure analysis of imidazo[1,2-a]pyridine derivatives have provided insights into their molecular arrangement, which is crucial for drug development and understanding their pharmacological potential (Kwong et al., 2019).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives interact with various biological targets to exert their effects

Biochemical Pathways

Given the wide range of activities exhibited by imidazole derivatives, it is likely that multiple pathways are affected

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

It is known that the compound is a white to yellow powder or crystals, and it is stored at room temperature

Safety and Hazards

Future Directions

While specific future directions for Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone are not mentioned in the search results, there is ongoing research into the synthesis and functionalization of imidazo[1,2-a]pyridines . This suggests that there is potential for further exploration and development of this class of compounds.

Properties

IUPAC Name |

imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENNIKKVQDCFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)

![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)

![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)

![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)

![N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3012004.png)